molecular formula C9H11NO3 B12399287 DL-m-Tyrosine-d3

DL-m-Tyrosine-d3

Cat. No.: B12399287
M. Wt: 184.21 g/mol
InChI Key: JZKXXXDKRQWDET-NRUYWUNFSA-N
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Description

DL-m-Tyrosine-d3 is a deuterium-labeled derivative of DL-m-Tyrosine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is used primarily in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-m-Tyrosine-d3 typically involves the incorporation of deuterium into DL-m-Tyrosine. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms in DL-m-Tyrosine are replaced with deuterium atoms. The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient and high-yield incorporation of deuterium. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: DL-m-Tyrosine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DL-m-Tyrosine-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of tyrosine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of DL-m-Tyrosine-d3 involves its incorporation into biological systems where it mimics the behavior of natural tyrosine. It interacts with enzymes and receptors involved in tyrosine metabolism, allowing researchers to study these processes in detail. The deuterium atoms in this compound provide a distinct signal in mass spectrometry, facilitating the tracking and quantitation of the compound in various biological pathways .

Comparison with Similar Compounds

    DL-m-Tyrosine: The non-deuterated form of DL-m-Tyrosine-d3.

    L-Tyrosine: The naturally occurring isomer of tyrosine.

    D-Tyrosine: The enantiomer of L-Tyrosine.

Comparison:

This compound stands out due to its unique isotopic labeling, making it a valuable tool in scientific research for studying metabolic pathways and drug development processes.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

184.21 g/mol

IUPAC Name

2-amino-3-(2,4,6-trideuterio-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/i2D,3D,4D

InChI Key

JZKXXXDKRQWDET-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1CC(C(=O)O)N)[2H])O)[2H]

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)O)N

Origin of Product

United States

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